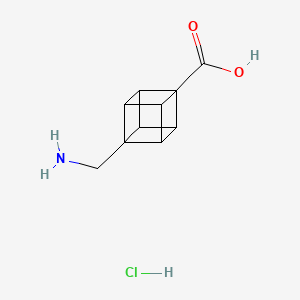

N-cyclobutyl-4-fluoroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

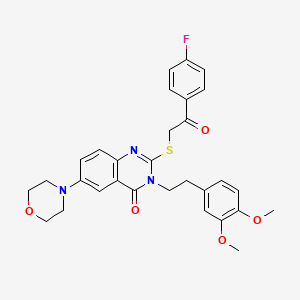

N-cyclobutyl-4-fluoroaniline is a chemical compound with the molecular formula C10H12FN . It has a molecular weight of 165.21 .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H12FN/c11-8-4-6-10 (7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2 . This indicates the molecular structure of the compound.

科学的研究の応用

Bioactivation and Metabolism

Bioactivation of Fluoroanilines 4-fluoroaniline, a relative of N-cyclobutyl-4-fluoroaniline, undergoes bioactivation via cytochrome P-450 dependent monooxygenation. This process primarily leads to the formation of para-hydroxylated derivatives as primary metabolites. Interestingly, fluoroanilines with a fluorine substituent at the para position show increased chances of bioactivation to reactive benzoquinoneimines compared to non-para fluorinated analogues. This pattern holds both in vitro and in vivo, highlighting the unique metabolic pathway fluoroanilines undergo due to their chemical structure Rietjens & Vervoort, 1991.

Analytical Applications in Health

Detection of Pathogens Fluoroaniline derivatives have been used innovatively to detect β-alanyl aminopeptidase activity, a biomarker for Pseudomonas aeruginosa in sputum samples from cystic fibrosis patients. The method involves using a unique enzyme substrate interacting with β-alanyl aminopeptidase to generate a volatile organic compound, 3-fluoroaniline. This method stands out for its rapidity and sensitivity, demonstrating the potential of fluoroaniline derivatives in diagnostic applications Thompson et al., 2020.

Optical Imaging and Drug Delivery

Harnessing Cyanine Reactivity Fluoroaniline derivatives are pivotal in the development of novel chemistries for imaging and drug delivery. The reactivity of the cyanine chromophore, integral to many fluoroaniline derivatives, is harnessed to address limitations in long-wavelength fluorophores, such as undesired thiol reactivity and modest fluorescence quantum yield. This advancement significantly enhances the application of fluoroaniline derivatives in complex imaging and drug delivery contexts Gorka et al., 2018.

Fluorinated Aniline in Radiochemistry

Synthesis of Fluorophenyl Ureas Fluoroaniline derivatives, specifically 4-[18F]fluoroaniline, have been employed in the synthesis of various no carrier added 4-[18F]fluorophenylurea derivatives. These compounds are synthesized through two alternative routes using carbamate-4-nitrophenylesters as intermediates, showcasing the flexibility and potential of fluoroanilines in radiochemistry and pharmaceutical applications Olma et al., 2006.

Inhibitory Activities on Enzymes

Synthesis and Enzyme Inhibition N-benzylidene-4-fluoroaniline has been synthesized and tested for its inhibitory effects on carbonic anhydrase isoenzymes, showing strong inhibitory effects in vitro. These findings suggest potential therapeutic applications for these compounds as enzyme inhibitors Çelik & Babagil, 2019.

Antiviral Activities

Cyclobutyl Nucleoside Analogues Cyclobutyl guanine and adenine nucleoside analogues, sharing structural similarities with this compound, exhibit significant antiviral activities, particularly against herpesviruses. Their effectiveness in a mouse cytomegalovirus model infection highlights the potential of cyclobutyl-containing compounds in antiviral drug development Bisacchi et al., 1991.

Safety and Hazards

特性

IUPAC Name |

N-cyclobutyl-4-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNDNQWFYUCMGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2560175.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2560176.png)

![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2560177.png)

![N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide](/img/structure/B2560179.png)

![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide](/img/structure/B2560180.png)

![1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2560185.png)

![N-Methyl-N-[2-[1-(5-methyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2560190.png)